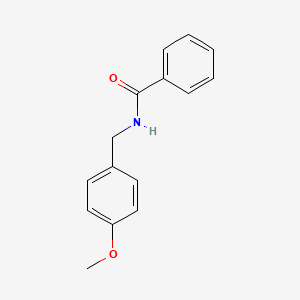

N-(4-methoxybenzyl)benzamide

Übersicht

Beschreibung

“N-(4-methoxybenzyl)benzamide” is a chemical compound with the molecular formula C16H17NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamides, which includes “this compound”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques help in the identification of functional groups and confirmation of the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the reactions of similar compounds. For instance, benzamide compounds can be prepared in good yields by the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, 4-Chloro-N-(4-methoxybenzyl)benzamide has a density of 1.2±0.1 g/cm3, a boiling point of 466.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Protection :

- N-(4-methoxybenzyl)benzamide derivatives have been used in chemical synthesis. For example, 4-methoxybenzyl-4-nitrophenylcarbonate has been applied for the N-protection of amidinonaphthol, demonstrating the utility of 4-methoxybenzyl derivatives in the synthesis of substituted benzamidines (Bailey et al., 1999).

Antimicrobial Applications :

- Certain derivatives of this compound have shown promising antimicrobial properties. A study described the synthesis of fatty acid-derived 4-methoxybenzylamides, which exhibited significant antimicrobial activity, particularly against fungal and bacterial strains (Nengroo et al., 2021).

- Another research focused on the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, which demonstrated potent antimicrobial activities (Raju et al., 2010).

Antioxidant Activity :

- This compound and its analogues have been studied for their potential as antioxidants. For instance, capsaicin analogues such as N-(4-hydroxy-3-methoxybenzyl)acetamide and N-(4-hydroxy-3-methoxybenzyl)benzamide were investigated for their antioxidant properties, highlighting the role of benzamide derivatives in scavenging free radicals (Yancheva et al., 2020).

Cancer Research :

- In cancer research, specific 1-(4-methoxybenzyl)-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cells, highlighting another potential application of these compounds in medicinal chemistry (Kim et al., 2011).

Crystal Structure Analysis :

- The synthesis and crystal structure analysis of N-(4-methylbenzyl)benzamide derivatives have been reported, providing insights into their potential

Medical Imaging :

- This compound derivatives have been utilized in medical imaging. For instance, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide was investigated for its potential to visualize primary breast tumors in vivo, demonstrating the applicability of these compounds in diagnostic imaging (Caveliers et al., 2002).

Melanoma Research :

- Research on N-(2-diethylaminoethyl)benzamide derivatives showed high uptake in melanoma, indicating their potential use in melanoma imaging and possibly therapy (Eisenhut et al., 2000).

Neurodegenerative Diseases :

- A derivative of this compound, specifically designed as a histone deacetylase 6 inhibitor, showed potential in ameliorating Alzheimer's disease phenotypes, indicating its therapeutic potential in neurodegenerative disorders (Lee et al., 2018).

Organic Chemistry :

- The benzyl and 4-methoxybenzyl (MPM) protecting groups, which include N-(4-methoxybenzyl) derivatives, have been studied for their selectivity in deprotecting hydroxy functions, showcasing their role in organic synthesis (Horita et al., 1986).

Poly(ADP-ribose) Synthetase Inhibition :

- This compound derivatives have been identified as potent inhibitors of poly(ADP-ribose) synthetase, suggesting their potential in targeting this enzyme for therapeutic purposes (Purnell & Whish, 1980).

Safety and Hazards

Wirkmechanismus

Target of Action

N-(4-methoxybenzyl)benzamide, also known as N-[(4-methoxyphenyl)methyl]benzamide, primarily targets the cyclo-oxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are responsible for fever, pain, sensitization, and inflammation .

Mode of Action

The compound exerts its analgesic, anti-pyretic, and anti-inflammatory effects through the inhibition of the COX enzyme . It interacts with the COX enzyme, leading to a decrease in the production of prostaglandins . This interaction involves both hydrogen bonding with Arg120 and Tyr355 and hydrophobic interactions with Val349, Leu352, Ser353, Tyr385, Trp387, Met522, Val523, Ala527, and Ser530 .

Biochemical Pathways

The inhibition of the COX enzyme by this compound disrupts the prostaglandin synthesis pathway . This disruption leads to a decrease in the production of prostaglandins, thereby reducing fever, pain, sensitization, and inflammation .

Result of Action

The primary result of this compound’s action is the reduction of inflammation . By inhibiting the COX enzyme and disrupting the prostaglandin synthesis pathway, the compound effectively reduces inflammation, pain, and fever . In fact, the amide derivative with N-4-methoxybenzyl moiety has shown to have an anti-inflammatory potential of 72.8% , which is better than meclofenamic acid (56.75%) .

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-14-9-7-12(8-10-14)11-16-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRGYYWYHOYPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

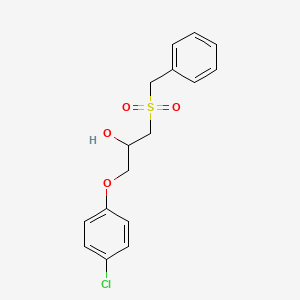

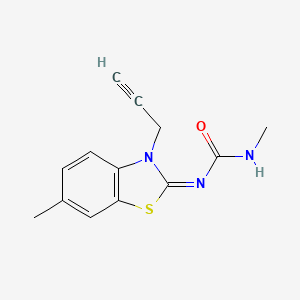

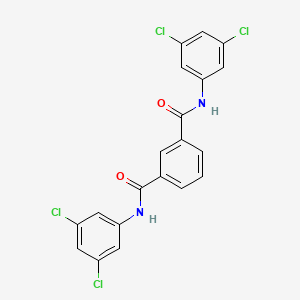

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(2E)-pentan-2-ylidene]acetohydrazide](/img/structure/B3844717.png)

![1-[4-[4-[(2-methyl-1H-indol-3-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844744.png)

![2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B3844745.png)

![ETHYL 2-[(4-{[(2-ETHOXY-2-OXOETHYL)AMINO]CARBONYL}BENZOYL)AMINO]ACETATE](/img/structure/B3844752.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline](/img/structure/B3844755.png)

![1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3844760.png)

![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3844768.png)

![1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3844777.png)

![3-bromo-9-[2-(vinyloxy)ethyl]-9H-carbazole](/img/structure/B3844791.png)